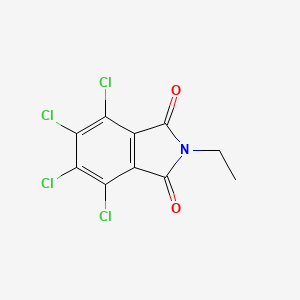![molecular formula C18H21N3 B14651273 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine CAS No. 40904-88-9](/img/structure/B14651273.png)
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine is a compound that belongs to the class of phenylpiperidines. These compounds are characterized by a phenyl moiety directly attached to a piperidine ring. The compound features an azo group (–N=N–) linking a 4-methylphenyl group to a phenyl group, which is further connected to a piperidine ring. This structure imparts unique chemical and pharmacological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine typically involves the diazotization of 4-methyl aniline followed by azo coupling with 4-aminophenylpiperidine. The reaction conditions generally include:
Diazotization: 4-methyl aniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 4-aminophenylpiperidine in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mecanismo De Acción
The mechanism of action of 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine involves its interaction with specific molecular targets. The azo group can undergo metabolic reduction to form active amines, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pethidine: An opioid analgesic with a phenylpiperidine structure.
Fentanyl: A potent synthetic opioid with a similar phenylpiperidine core.
Paroxetine: A selective serotonin reuptake inhibitor with a phenylpiperidine moiety.
Uniqueness
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine is unique due to its azo linkage, which imparts distinct chemical reactivity and potential biological activities compared to other phenylpiperidines. This structural feature allows for diverse applications in various fields, including chemistry, biology, and medicine.
Propiedades
Número CAS |
40904-88-9 |
|---|---|
Fórmula molecular |
C18H21N3 |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
(4-methylphenyl)-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C18H21N3/c1-15-5-7-16(8-6-15)19-20-17-9-11-18(12-10-17)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3 |
Clave InChI |
ZFMSRRSSLWIUAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


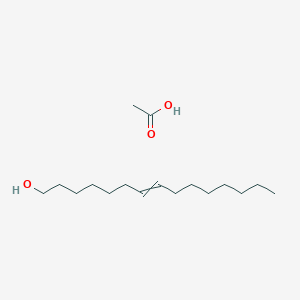
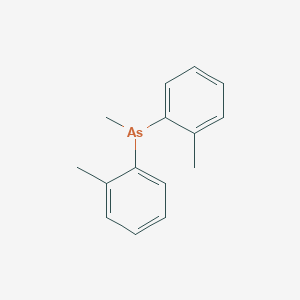
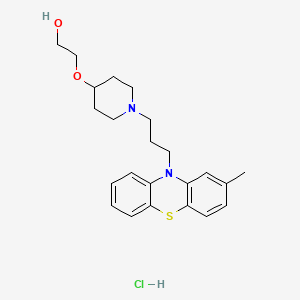
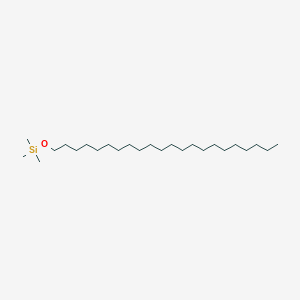
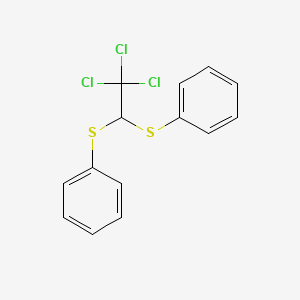
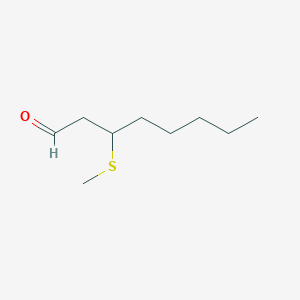
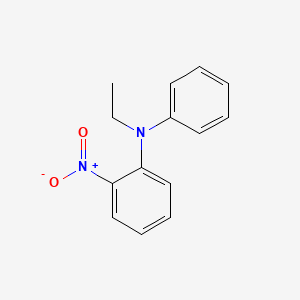

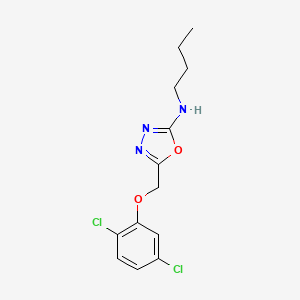

![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)

![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
